

# solubility of 4-Acetylpyridine in water and organic solvents

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## Compound of Interest

Compound Name: 4-Acetylpyridine

Cat. No.: B144475

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An In-depth Technical Guide to the Solubility of **4-Acetylpyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Acetylpyridine** (CAS No: 1122-54-9), also known as methyl 4-pyridyl ketone, is a heterocyclic aromatic compound and a key intermediate in organic synthesis.<sup>[1][2]</sup> Its molecular structure, featuring a pyridine ring substituted with an acetyl group, imparts a unique combination of polarity and aromaticity, influencing its solubility in various media.<sup>[2]</sup> This technical guide provides a comprehensive overview of the solubility of **4-Acetylpyridine** in water and common organic solvents, offering quantitative data, generalized experimental protocols for solubility determination, and logical diagrams to illustrate key concepts. Understanding its solubility profile is critical for applications in pharmaceutical synthesis, materials science, and biochemical research.<sup>[2]</sup>

## Solubility Data

The solubility of **4-Acetylpyridine** is dictated by the interplay between the polar acetyl group and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, and the largely nonpolar aromatic ring. This leads to significant solubility in many polar organic solvents and moderate to high solubility in water.

## Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **4-Acetylpyridine** in water and various organic solvents.

Solvent	Type	Solubility Value	Temperature	Reference(s)
Water	Aqueous	≥ 100 mg/mL	18.9 °C (66 °F)	[3]
38,700 mg/L (38.7 mg/mL) (experimental)	17 °C			
38,680 mg/L (38.68 mg/mL) (estimated)	25 °C			
"Soluble"	Not Specified			
"Slightly soluble"	Not Specified			
"Insoluble"	Not Specified			
DMSO	Polar Aprotic	200 mg/mL	Not Specified	
Ethanol	Polar Protic	"Soluble"	Not Specified	
Chloroform	Halogenated	"Soluble"	Not Specified	
Ethyl Acetate	Ester	"Soluble"	Not Specified	
Ether	Ether	"Soluble"	Not Specified	
Alcohol	Polar Protic	"Soluble"	Not Specified	

Note: Conflicting data exists for water solubility, ranging from highly soluble to insoluble. The data from the National Toxicology Program (≥ 100 mg/mL) is a widely cited value. The "insoluble" reports may refer to observations at very high concentrations or in specific contexts not fully described in the source.

## Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **4-Acetylpyridine** are not extensively published in the provided search results, a standard and widely accepted methodology is the isothermal shake-flask method. This procedure is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

## Principle

A surplus of the solid solute (**4-Acetylpyridine**) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

## Materials and Equipment

- **4-Acetylpyridine** (solid or liquid form)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Thermostatic shaker bath or incubator
- Glass vials with screw caps
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
- Volumetric flasks and pipettes

## Generalized Procedure

- **Preparation:** Add an excess amount of **4-Acetylpyridine** to a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.
- **Solvent Addition:** Accurately dispense a known volume of the desired solvent into each vial.
- **Equilibration:** Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

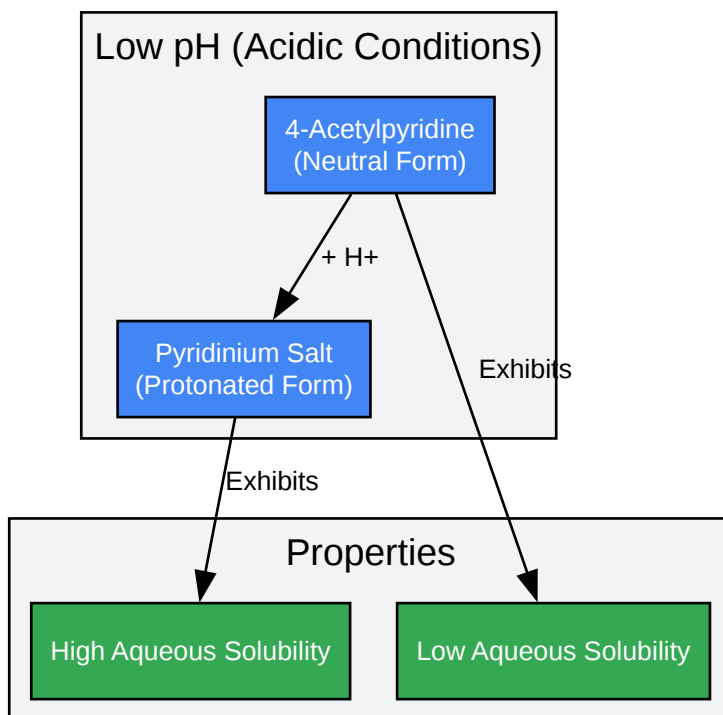
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- **Dilution:** Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of **4-Acetylpyridine**.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

## Visualizations

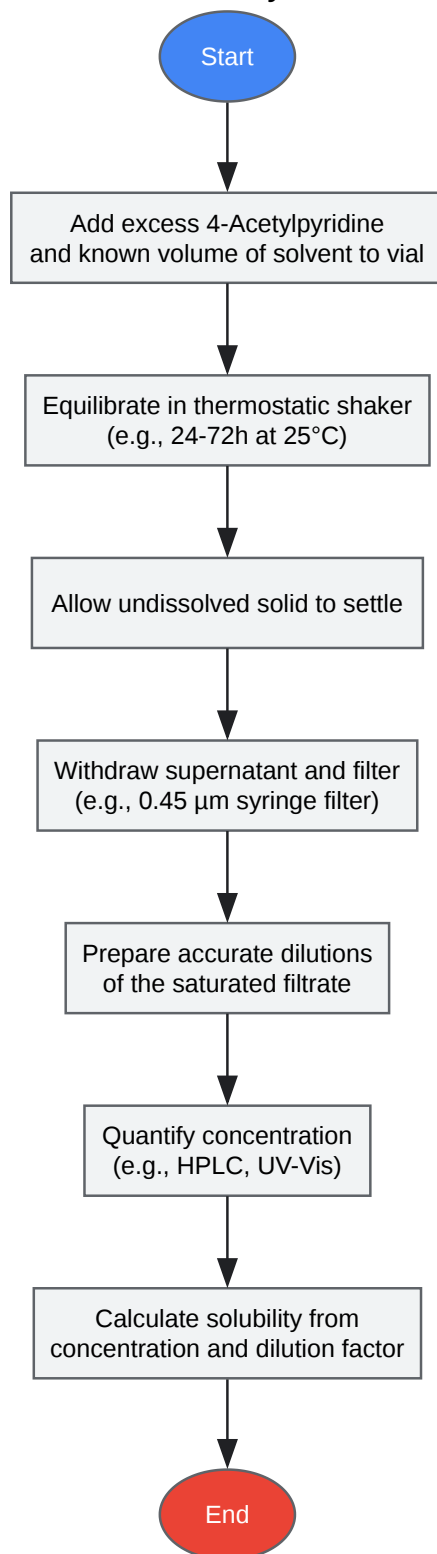
### Logical Relationship: pH-Dependent Solubility

The basic nitrogen atom on the pyridine ring allows for protonation under acidic conditions. This conversion to a pyridinium salt dramatically increases the polarity of the molecule and its solubility in aqueous media.

## Logical Diagram of pH-Dependent Solubility



## Workflow for Solubility Determination

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